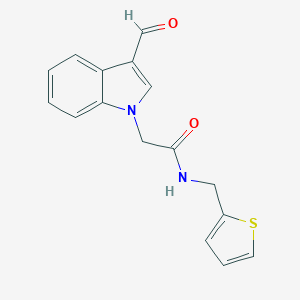
2-(3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, commonly known as FIT-039, is a novel small molecule drug that has been synthesized and studied for its potential therapeutic applications. It belongs to the class of indole derivatives, which have been known to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of FIT-039 is not fully understood, but it has been proposed to act through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. FIT-039 has also been shown to modulate the activity of various enzymes and proteins involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
FIT-039 has been shown to possess anti-inflammatory and anti-cancer properties by inhibiting the production of pro-inflammatory cytokines and promoting the apoptosis of cancer cells. It has also been shown to protect against neurodegeneration by reducing oxidative stress and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIT-039 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its solubility and stability can be limited, and further studies are required to optimize its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of FIT-039, including the optimization of its pharmacokinetic properties, the identification of its molecular targets and mechanisms of action, and the evaluation of its therapeutic potential in various diseases. FIT-039 may also have potential applications in drug delivery and as a tool for studying the NF-κB signaling pathway.
Conclusion:
FIT-039 is a novel small molecule drug that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further research and development. However, further studies are required to fully understand its mechanisms of action and optimize its pharmacokinetic properties for clinical applications.
Métodos De Síntesis
FIT-039 can be synthesized using a multi-step process involving the reaction of 3-formylindole with thienylacetic acid and subsequent reduction of the resulting intermediate. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
FIT-039 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies.
Propiedades
Fórmula molecular |
C16H14N2O2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-(3-formylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H14N2O2S/c19-11-12-9-18(15-6-2-1-5-14(12)15)10-16(20)17-8-13-4-3-7-21-13/h1-7,9,11H,8,10H2,(H,17,20) |
Clave InChI |
VUSDMGIJXQQBKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B297349.png)
![2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297351.png)
![2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)
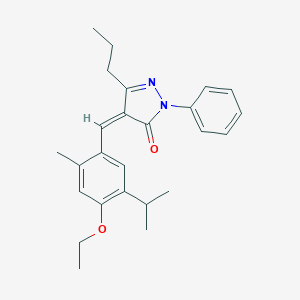
![ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B297358.png)
![3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B297359.png)
![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)
![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)
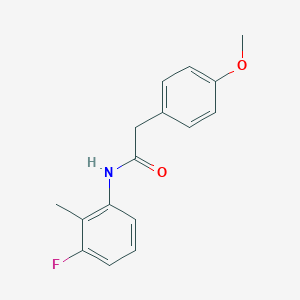
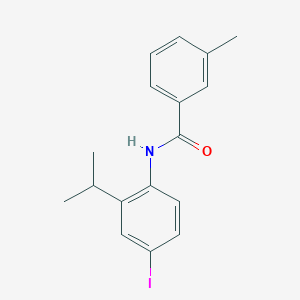
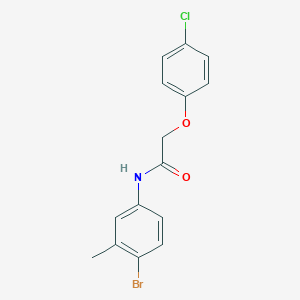
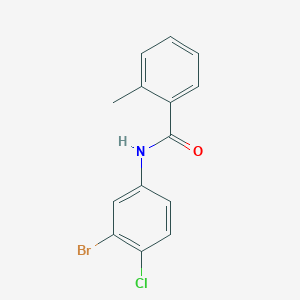
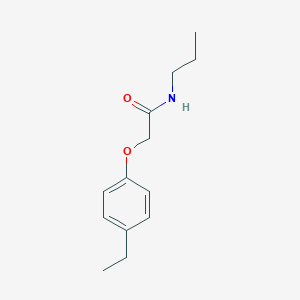
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)